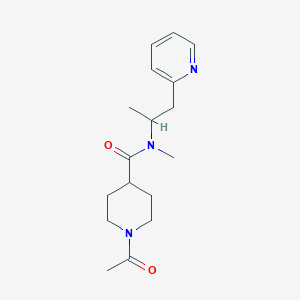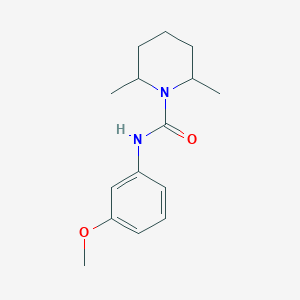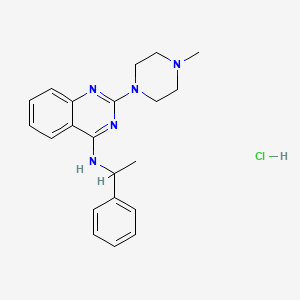
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects on various diseases.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning, memory, and attention. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to bind to these receptors and modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale studies. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied, and its effects on various diseases have been well-characterized. However, there are also limitations to using 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds in the body. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has not been extensively studied in humans, so its potential therapeutic effects in humans are not well-understood.
Orientations Futures
For research include the development of more potent and selective nicotinic acetylcholine receptor modulators, the study of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in combination with other compounds, and more studies to understand its potential therapeutic effects in humans.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide involves the reaction of 1-methyl-2-pyridin-2-ylethylamine with acetic anhydride to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)amine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.
Propriétés
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(12-16-6-4-5-9-18-16)19(3)17(22)15-7-10-20(11-8-15)14(2)21/h4-6,9,13,15H,7-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUONPYUEPQXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)



![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
